1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine
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Overview
Description
1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Piperazine Formation: The coupling of the substituted phenyl ring with a piperazine ring.
Pyridine Coupling: The final step involves the coupling of the piperazine derivative with a pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, would depend on the exact synthetic route used.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 1-(3-Bromo-5-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-3-YL)piperazine
Uniqueness
1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C15H15FN4O2 |
---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
1-(3-fluoro-5-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15FN4O2/c16-12-9-13(11-14(10-12)20(21)22)18-5-7-19(8-6-18)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2 |
InChI Key |
OPWCYJCOPUYPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=CC(=CC(=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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